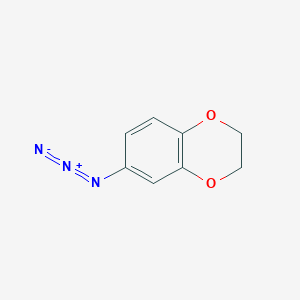
2-chloro-1-isocyanato-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isocyanato-3-nitrobenzene, also known as 2-chloro-3-nitrobenzene-1-isocyanate, is a versatile organic compound used in a variety of scientific applications. It is a colorless, water-soluble solid that is stable under normal conditions. 2-Chloro-1-isocyanato-3-nitrobenzene is an important intermediate in the synthesis of various organic compounds and has been used in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Mechanism of Action
2-Chloro-1-isocyanato-3-nitrobenzene reacts with nucleophiles, such as amines, alcohols, and thiols, to form new compounds. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-chloro-1-isocyanato-3-nitrobenzene molecule is replaced by the nucleophile.
Biochemical and Physiological Effects
2-Chloro-1-isocyanato-3-nitrobenzene is not known to have any biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects.
Advantages and Limitations for Lab Experiments
2-Chloro-1-isocyanato-3-nitrobenzene is a versatile reagent that can be used to synthesize a wide range of organic compounds. It is relatively inexpensive, and the reaction can be carried out quickly and easily. However, the reaction must be conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Future Directions
In the future, 2-Chloro-1-isocyanato-3-nitrobenzene could be used to synthesize more complex organic compounds, such as polymers and nanomaterials. It could also be used to synthesize pharmaceuticals, agrochemicals, and dyes with improved properties. In addition, 2-Chloro-1-isocyanato-3-nitrobenzene could be used as a catalyst in a variety of chemical reactions, such as polymerization and oxidation reactions. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-Chloro-1-isocyanato-3-nitrobenzene.
Synthesis Methods
2-Chloro-1-isocyanato-3-nitrobenzene is synthesized through the reaction of 2-chloro-1-isocyanato-3-nitrobenzeneitrobenzene and phosgene. The reaction is carried out in a sealed vessel at temperatures between 40-70°C. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is usually complete within one hour.
Scientific Research Applications
2-Chloro-1-isocyanato-3-nitrobenzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-chloro-1-isocyanato-3-nitrobenzene is used in the synthesis of a variety of other organic compounds, including dyes, fragrances, and flavorings.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-isocyanato-3-nitrobenzene involves the reaction of 2-chloro-3-nitroaniline with phosgene followed by treatment with sodium azide and then hydrolysis.", "Starting Materials": [ "2-chloro-3-nitroaniline", "Phosgene", "Sodium azide", "Water", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-nitroaniline in dry dichloromethane.", "Step 2: Add phosgene dropwise to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Step 4: Add sodium azide to the reaction mixture and stir for 1 hour.", "Step 5: Add water to the reaction mixture and stir for 30 minutes.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-chloro-1-isocyanato-3-nitrobenzene." ] } | |
CAS RN |
1260863-18-0 |
Product Name |
2-chloro-1-isocyanato-3-nitrobenzene |
Molecular Formula |
C7H3ClN2O3 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





